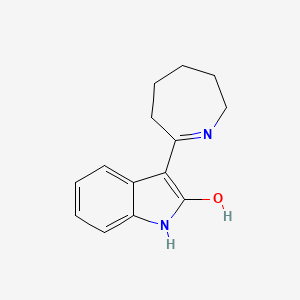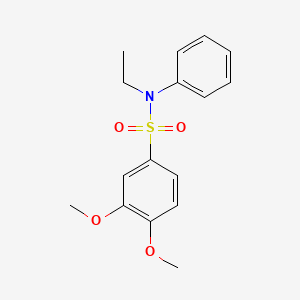
N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide, also known as Compound A, is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound has shown promising results in various areas of research, including cancer, inflammation, and neurological disorders. In
Wirkmechanismus
The mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A is not fully understood. However, it has been proposed that N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A exerts its effects by modulating various signaling pathways, including the NF-κB, PI3K/Akt, and MAPK/ERK pathways. N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has also been shown to inhibit the activity of various enzymes, including COX-2 and 5-LOX, which are involved in inflammation.
Biochemical and Physiological Effects
N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to have various biochemical and physiological effects. In cancer cells, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to induce cell cycle arrest and apoptosis. In inflammation, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to inhibit the production of pro-inflammatory cytokines and chemokines. In neurological disorders, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to inhibit oxidative stress and inflammation.
Vorteile Und Einschränkungen Für Laborexperimente
N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in high purity and high yield. It has also been extensively studied for its potential applications in scientific research. However, there are some limitations to the use of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A in lab experiments. It has been shown to have low solubility in water, which may limit its use in some experiments. It also has a relatively short half-life, which may limit its use in long-term experiments.
Zukünftige Richtungen
There are several future directions for the study of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A. In cancer research, further studies are needed to elucidate the mechanism of action of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A and to explore its potential as a therapeutic agent for various types of cancer. In inflammation research, further studies are needed to explore the anti-inflammatory effects of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A and its potential as a therapeutic agent for various inflammatory diseases. In neurological disorder research, further studies are needed to explore the neuroprotective effects of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A and its potential as a therapeutic agent for various neurological disorders.
Synthesemethoden
The synthesis of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A involves the reaction of 2-chloro-4,6-dimethylaniline with 4-chloro-2-methylphenol in the presence of a base. The resulting product is then treated with chloroacetyl chloride and a base to obtain N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A. This synthetic route has been optimized to yield high purity and high yield of N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A.
Wissenschaftliche Forschungsanwendungen
N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been extensively studied for its potential applications in scientific research. In cancer research, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. It has been proposed that N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A exerts its anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
In inflammation research, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines and chemokines. It has been proposed that N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A exerts its anti-inflammatory effects by inhibiting the NF-κB signaling pathway.
In neurological disorder research, N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation. It has been proposed that N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide A exerts its neuroprotective effects by modulating various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways.
Eigenschaften
IUPAC Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17Cl2NO2/c1-10-6-12(3)17(14(19)7-10)20-16(21)9-22-15-5-4-13(18)8-11(15)2/h4-8H,9H2,1-3H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BAGGJXOAVYNISK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)Cl)NC(=O)COC2=C(C=C(C=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-chloro-4,6-dimethylphenyl)-2-(4-chloro-2-methylphenoxy)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[3-(4-chlorophenyl)-6-oxo-1(6H)-pyridazinyl]-N-(3-methoxyphenyl)acetamide](/img/structure/B5689160.png)
![8-[(3,5-dimethylisoxazol-4-yl)carbonyl]-2-(2-pyridin-2-ylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5689162.png)
![3-[(4-methyl-3,6-dihydropyridin-1(2H)-yl)sulfonyl]-N-(tetrahydrofuran-3-yl)benzamide](/img/structure/B5689170.png)
![3-methyl-1-[(1-methyl-1H-imidazol-2-yl)carbonyl]-3-phenylpiperidine](/img/structure/B5689176.png)

![(3aR*,9bR*)-2-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689188.png)
![N-{[3-(4-fluorophenyl)-1H-pyrazol-4-yl]methyl}-7-isopropyl-N-methyl[1,2,4]triazolo[1,5-a]pyrimidine-5-carboxamide](/img/structure/B5689197.png)
![3-{[methyl(1-methyl-4-piperidinyl)amino]methyl}-4H-chromen-4-one](/img/structure/B5689215.png)
![6-(2-furyl)-2-[3-(trifluoromethyl)benzyl]-3(2H)-pyridazinone](/img/structure/B5689235.png)
![ethyl 5-methyl-4-(4-methyl-1-piperidinyl)thieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5689244.png)

![(3aR*,9bR*)-2-[(3,5-dimethyl-4-oxo-1,4-dihydropyridin-2-yl)methyl]-1,2,3,9b-tetrahydrochromeno[3,4-c]pyrrole-3a(4H)-carboxylic acid](/img/structure/B5689253.png)
![N-cyclopropyl-3-[5-(3-pyridinylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]propanamide](/img/structure/B5689254.png)
![7-[3-(3-chloroisoxazol-5-yl)propanoyl]-2-oxa-7-azaspiro[4.5]decane](/img/structure/B5689258.png)